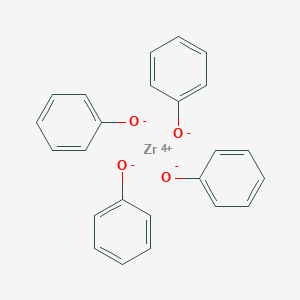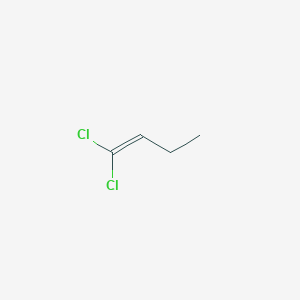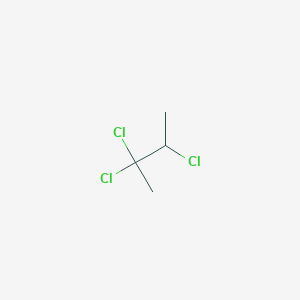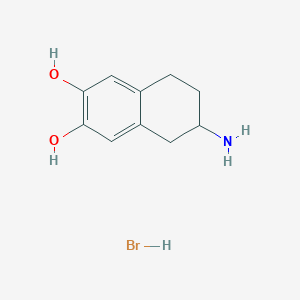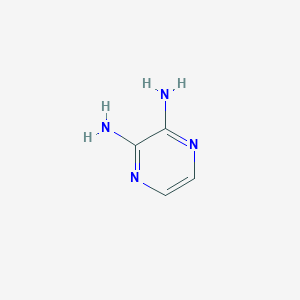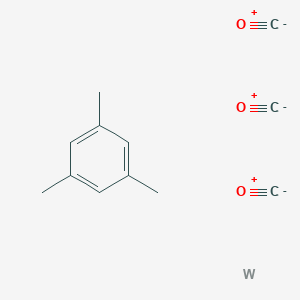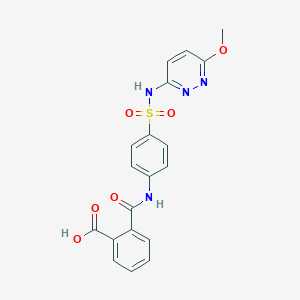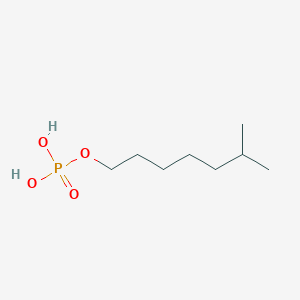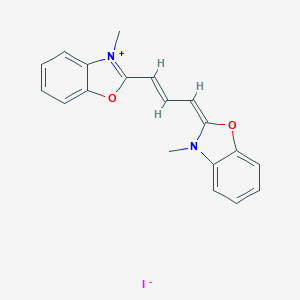
3,3'-Dimethyloxacarbocyanine iodide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyanine dyes like 3,3'-Dimethyloxacarbocyanine iodide typically involves the iodination of heptamethincyanine derivatives. This process results in compounds displaying all-trans configurations in both solution and crystalline states. The ability of these cations to form one-dimensional J-aggregates has been demonstrated through X-ray analysis and optical reflection spectroscopy, showcasing their complex molecular assembly and optical properties (Dähne et al., 1994).
Molecular Structure Analysis
The molecular structure of 3,3'-Dimethyloxacarbocyanine iodide and related compounds is characterized by their planar heterocyclic ring systems, often involving iodide-bridged dimeric configurations. These structures are determined through techniques such as X-ray diffraction analysis, revealing the planner complex units and the bridging roles of iodides in forming dimeric structures (Jin, 2015).
Applications De Recherche Scientifique
Electronic Excitation Energy Transfer with DNA :
- 3,3'-Dimethyloxacarbocyanine iodide has been used as an energy donor in studies of electronic excitation energy transfer between carbocyanine dye molecules noncovalently bound to DNA. This research provides insights into the fluorescence decay kinetics and quenching of the dye in the presence of DNA, indicating a significant role of dye-DNA interactions (Pronkin & Tatikolov, 2011); (Pronkin & Tatikolov, 2009).
Excitation Energy Migration and Transfer in Thin Films :
- The dye has been studied for excitation energy migration and transfer in thin films of polyvinyl alcohol. This research contributes to understanding the energy transfer mechanisms in dye-polymer systems, highlighting the Forster type (non-radiative) energy transfer and donor-donor interactions (Tripathy, Bisht, & Pandey, 2004).
Photochemical Properties in Solutions and DNA Complexes :
- Studies on the photoisomerization, thermal back isomerization, and triplet state properties of 3,3'-Dimethyloxacarbocyanine iodide, particularly in complexes with DNA, have contributed significantly to the understanding of its photochemical behavior. This includes observations of photoisomerization processes and the effects of DNA complexation on the quantum yield and triplet state of the dye (Pronkin & Tatikolov, 2015).
Cis-Trans Equilibrium and DNA Complexation :
- The dye's cis-trans equilibrium and its interaction with DNA have been examined, revealing the formation of stable noncovalent complexes and the impact on spectral and fluorescent properties. This research is crucial for understanding the dye's behavior in various solvents and its potential applications in DNA detection (Pronkin, Tatikolov, Anikovskii, & Kuz’min, 2005).
Spectroscopic and Fluorometric Characterization :
- The spectroscopic and fluorometric properties of oxacyanine dyes, including 3,3'-Dimethyloxacarbocyanine iodide, have been characterized in different solvents. This research aids in understanding the dye's behavior in diverse environments, which is valuable for various applications such as electrochemical studies and fluorescence measurements (Wiegand & Vanýsek, 1988).
Safety And Hazards
The safety data sheet for 3,3’-Dimethyloxacarbocyanine iodide indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Propriétés
IUPAC Name |
3-methyl-2-[3-(3-methyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N2O2.HI/c1-20-14-8-3-5-10-16(14)22-18(20)12-7-13-19-21(2)15-9-4-6-11-17(15)23-19;/h3-13H,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGXZGVGEDLSMW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90931076 | |
| Record name | 3-Methyl-2-[3-(3-methyl-1,3-benzoxazol-2(3H)-ylidene)prop-1-en-1-yl]-3H-1,3-benzoxazol-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Dimethyloxacarbocyanine iodide | |
CAS RN |
14134-79-3 | |
| Record name | Benzoxazolium, 3-methyl-2-[3-(3-methyl-2(3H)-benzoxazolylidene)-1-propen-1-yl]-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14134-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-2-[3-(3-methyl-1,3-benzoxazol-2(3H)-ylidene)prop-1-en-1-yl]-3H-1,3-benzoxazol-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



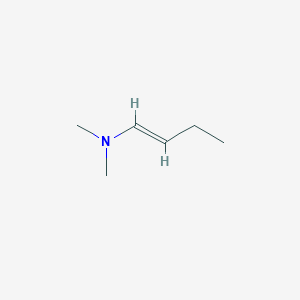

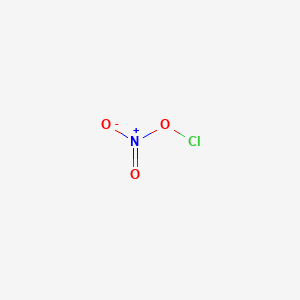
![1-[4-[4-(2,5-Dioxopyrrol-1-yl)-3-methylphenyl]-2-methylphenyl]pyrrole-2,5-dione](/img/structure/B78554.png)
![[3-(Trifluoromethyl)phenyl]urea](/img/structure/B78555.png)
